Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-
Description
Properties
Molecular Formula |
C9H12N2OS |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylsulfanylethyl)acetamide |
InChI |
InChI=1S/C9H12N2OS/c1-8(12)10-6-7-13-9-4-2-3-5-11-9/h2-5H,6-7H2,1H3,(H,10,12) |
InChI Key |
KBJNACITAIIOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCSC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Chemical and Structural Overview
| Property | Data |
|---|---|
| Molecular Formula | C9H12N2OS |
| Molecular Weight | 196.27 g/mol |
| IUPAC Name | N-(2-pyridin-2-ylsulfanylethyl)acetamide |
| SMILES | CC(=O)NCCSC1=CC=CC=N1 |
| CAS Number | Not explicitly provided, but referenced in commercial catalogs |
| Key Functional Groups | Acetamide, Thioether, Pyridine ring |
The presence of the thioether (–S–) linkage between the ethyl chain and the pyridine ring is critical for the compound's reactivity, particularly in nucleophilic substitution reactions.
Preparation Methods Analysis
Detailed Synthetic Routes
Nucleophilic Substitution Route
- Starting materials: 2-mercaptopyridine or 2-pyridinethiol and 2-chloroethylacetamide or 2-bromoethylacetamide.
- Reaction conditions: The thiol acts as a nucleophile attacking the alkyl halide electrophile under basic conditions (e.g., K2CO3 or NaHCO3) in polar aprotic solvents such as DMF or DMSO.
- Temperature: Typically 50–90 °C.
- Reaction time: 12–24 hours.
- Work-up: Extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification by recrystallization or column chromatography.
This method yields Acetamide, N-[2-(pyridin-2-ylthio)ethyl]- with good efficiency and purity.
Amidation of 2-(Pyridin-2-ylthio)ethylamine
- Starting materials: 2-(pyridin-2-ylthio)ethylamine (prepared via reduction or substitution reactions).
- Acylating agents: Acetic anhydride or acetyl chloride.
- Reaction conditions: Mild temperatures (0–60 °C), often in the presence of a base such as triethylamine or pyridine to neutralize the acid by-products.
- Solvent: Commonly dichloromethane, chloroform, or acetonitrile.
- Reaction time: 1–4 hours.
- Purification: Recrystallization from ethanol or ethyl acetate.
This route is widely used for amide synthesis due to its simplicity and high yields.
Alternative and Advanced Methods
- Oxidative amidation: Using tert-butyl hydroperoxide (TBHP) in decane to convert methylarenes directly to amides without metal catalysts, offering a greener alternative.
- Microwave-assisted synthesis: Accelerates the amidation step by heating the reaction mixture rapidly to 100–170 °C, reducing reaction times significantly.
- Thiourea-based sulfhydrylation: Conversion of 2-chloro-substituted pyridines to pyridin-2-ylthio derivatives via thiourea intermediates, providing high yields (~88%).
Experimental Data Table: Typical Synthesis Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2-mercaptopyridine + 2-chloroethylacetamide, K2CO3, DMF | 60–90 | 12–24 | 75–85 | Requires inert atmosphere |
| Amidation | 2-(pyridin-2-ylthio)ethylamine + Ac2O, Et3N | 0–60 | 1–4 | 80–90 | Acid scavenger base improves yield |
| Oxidative amidation | Methylarene + TBHP, decane | 70–100 | 4–6 | 65–75 | Metal-free, green chemistry approach |
| Thiourea sulfhydrylation | 2-chloropyridine + thiourea | 60–80 | 3–5 | ~88 | Intermediate for thioether formation |
| Microwave-assisted amidation | Amine + Ac2O, microwave irradiation | 100–170 | 0.5 | 85–90 | Rapid, energy-efficient |
Purification and Characterization
- Purification: Recrystallization from ethanol or ethyl acetate is standard. Column chromatography on silica gel may be employed for higher purity.
- Characterization:
- NMR (¹H and ¹³C): Confirms the presence of acetamide protons and pyridine aromatic signals.
- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 197 (M+H)+ consistent with molecular weight 196.27 g/mol.
- Elemental Analysis: Confirms C, H, N, S content matching theoretical values.
- Thin-layer chromatography (TLC): Used to monitor reaction progress and purity.
Summary of Research Findings
- The nucleophilic substitution of 2-mercaptopyridine with haloethylacetamides is the most direct and commonly used method for synthesizing Acetamide, N-[2-(pyridin-2-ylthio)ethyl]-.
- Amidation with acetic anhydride or acetyl chloride of the corresponding amino-thioether intermediate provides high yields and purity.
- Alternative methods such as oxidative amidation and thiourea-based sulfhydrylation offer efficient routes with potential for industrial scale-up.
- Reaction parameters such as temperature, solvent choice, and base presence critically affect yield and purity.
- Microwave-assisted synthesis and metal-free oxidative methods represent advances in green and rapid synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)amides undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can lead to the formation of N-oxide derivatives, while reduction with sodium borohydride can yield the corresponding amine .
Scientific Research Applications
Pharmaceutical Applications
Acetamide derivatives are known for their biological activities, and N-[2-(pyridin-2-ylthio)ethyl] is no exception. Research has identified several pharmacological properties associated with this compound.
Antiviral and Antibacterial Properties:
A study focused on the synthesis of thienylpyridyl- and thioether-containing acetamide derivatives demonstrated promising antiviral properties against influenza and HIV, as well as antibacterial activities . The structural characteristics of N-[2-(pyridin-2-ylthio)ethyl] suggest potential efficacy in these areas.
Case Study: Insecticidal Activity
Recent research evaluated the insecticidal activities of various acetamide derivatives on pests such as Mythimna separata and Plutella xylostella. The findings indicated that certain derivatives exhibited significant insecticidal effects, particularly against Plutella xylostella, highlighting the potential agricultural applications of this compound .
Agrochemical Applications
The unique structure of N-[2-(pyridin-2-ylthio)ethyl] positions it as a candidate for development in agrochemicals. Its thioether moiety contributes to its bioactivity, making it suitable for use in pesticides.
Insecticide Development:
The compound's structural features have been linked to enhanced insecticidal properties. The exploration of thienyl-pyridine heterocycles combined with acetamide moieties has led to the identification of new compounds with effective pest control capabilities .
Cosmetic Applications
In cosmetic formulations, N-[2-(pyridin-2-ylthio)ethyl] may serve as an active ingredient due to its skin-compatible properties.
Skin Bioavailability Studies:
Research into the bioavailability of drug molecules applied topically has underscored the importance of assessing how compounds penetrate skin layers. This is particularly relevant for formulations containing N-[2-(pyridin-2-ylthio)ethyl], as it may enhance the delivery of active ingredients through dermal layers .
Mechanism of Action
The mechanism of action of N-(pyridin-2-yl)amides involves their interaction with specific molecular targets and pathways. For instance, these compounds can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Features
Key structural variations among acetamide derivatives include substituents on aromatic rings, heterocyclic systems, and functional groups. Selected examples are compared below:
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
Key Observations :
Physicochemical Properties
- Solubility : Pyridine-containing derivatives (e.g., ) exhibit moderate aqueous solubility due to the polar nitrogen atom. In contrast, halogenated or methylated analogs (e.g., ) are more lipophilic.
- Melting Points : Crystalline derivatives with rigid substituents (e.g., dichlorophenyl in ) show higher melting points (489–491 K) compared to flexible thioethyl analogs.
- Stability : Thioether linkages (as in the target compound) are generally resistant to hydrolysis but susceptible to oxidative metabolism.
Biological Activity
Acetamide, N-[2-(pyridin-2-ylthio)ethyl]-, is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring linked to a thioether moiety, which is known to enhance biological activity through various mechanisms. The presence of the acetamide functional group also suggests potential interactions with biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyridine derivatives, including those similar to Acetamide, N-[2-(pyridin-2-ylthio)ethyl]-.
- Mechanism of Action : These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro studies reported IC50 values for COX-2 inhibition comparable to established NSAIDs like celecoxib .
- Bioassays : In vivo studies using carrageenan-induced paw edema models demonstrated that pyrimidine derivatives exhibited significant anti-inflammatory effects, with effective doses (ED50) reported in the range of 8.23 to 11.60 μM .
Antimicrobial Activity
Acetamide derivatives have shown varied antimicrobial activities against both gram-positive and gram-negative bacteria.
- Activity Spectrum : Compounds derived from acetamide have been tested against organisms such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the pyridine ring has been linked to enhanced antimicrobial activity, indicating that modifications can significantly influence efficacy .
Anticancer Potential
The anticancer properties of compounds structurally related to Acetamide, N-[2-(pyridin-2-ylthio)ethyl]- have also been investigated.
- Inhibition of Cancer Cell Lines : Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15). Notably, some compounds demonstrated IC50 values lower than those of standard chemotherapeutics .
- Mechanisms of Action : The anticancer activity may be attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through interactions with key signaling pathways .
Summary Table of Biological Activities
| Biological Activity | Mechanism/Target | Effective Concentration (IC50/ED50) |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | IC50 = 0.04 ± 0.01 μmol |
| Antimicrobial | Gram-positive and Gram-negative bacteria | MIC = 6.25–12.5 μg/mL |
| Anticancer | Cytotoxicity against cancer cell lines | IC50 < standard chemotherapeutics |
Case Studies
- Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats showed that pyrimidine derivatives exhibited significant anti-inflammatory effects, comparable to indomethacin, suggesting that similar modifications in Acetamide could yield potent anti-inflammatory agents .
- Antimicrobial Efficacy : Research on various acetamide derivatives indicated that specific structural modifications led to enhanced antibacterial activity against resistant strains like E. coli and S. aureus, emphasizing the importance of SAR in drug development .
- Anticancer Evaluation : A series of synthesized derivatives were evaluated for their anticancer activity against multiple cell lines, revealing promising results that warrant further investigation into their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Acetamide,N-[2-(pyridin-2-ylthio)ethyl]- and its derivatives?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-mercaptopyridine with chloroacetamide derivatives under reflux in ethanol or DMF, often using a base (e.g., K₂CO₃) to deprotonate the thiol group. Purification typically involves column chromatography or recrystallization .
- Key Parameters : Reaction temperature (60–80°C), solvent polarity, and molar ratios (1:1.2 for thiol:chloroacetamide) influence yield. Confirmation of successful synthesis requires elemental analysis (C, H, N, S) and mass spectrometry .
Q. How is the structural integrity of Acetamide,N-[2-(pyridin-2-ylthio)ethyl]- validated experimentally?
- Techniques :
- Spectral Analysis : FT-IR for thioether (C–S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds; ¹H/¹³C NMR for pyridyl protons (δ 7.2–8.5 ppm) and methylene groups (δ 3.5–4.0 ppm) .
- X-ray Crystallography : Single-crystal diffraction confirms bond lengths (e.g., C–S ≈ 1.81 Å) and dihedral angles between pyridine and acetamide moieties .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Guidelines :
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood due to potential dust inhalation risks.
- Waste disposal must comply with hazardous chemical protocols (e.g., separate storage for halogenated solvents) .
Advanced Research Questions
Q. How can the biological activity of Acetamide,N-[2-(pyridin-2-ylthio)ethyl]- derivatives be systematically evaluated?
- Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with fluconazole/ampicillin as controls .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values, supported by apoptosis markers (Annexin V/PI staining) .
Q. What computational strategies are employed to predict the reactivity and electronic properties of this compound?
- DFT Studies :
- Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gap ≈ 4–5 eV) to predict charge-transfer interactions .
- Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites (e.g., pyridyl N, thioether S) for reaction planning .
Q. How can contradictions in spectral or biological data be resolved during characterization?
- Approach :
- Spectral Conflicts : Compare experimental NMR shifts with computed values (GIAO method) to identify impurities or tautomeric forms .
- Biological Variability : Replicate assays under standardized conditions (pH 7.4, 37°C) and validate via dose-response curves. Use positive controls to rule out assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
